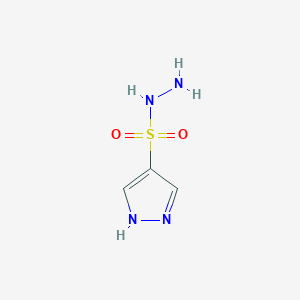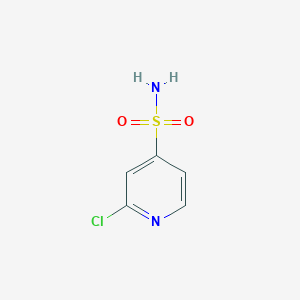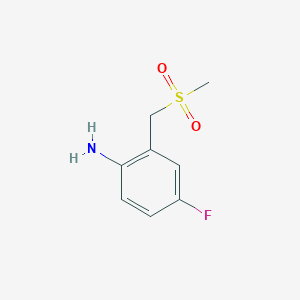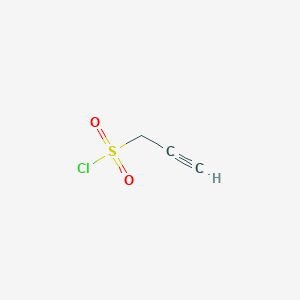![molecular formula C12H16BrNO B1530229 2-[(2-Bromophenyl)amino]cyclohexan-1-ol CAS No. 1183650-24-9](/img/structure/B1530229.png)
2-[(2-Bromophenyl)amino]cyclohexan-1-ol
Vue d'ensemble
Description
“2-[(2-Bromophenyl)amino]cyclohexan-1-ol” is a chemical compound with the CAS Number: 1183650-24-9 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 2-(2-bromoanilino)cyclohexanol . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Molecular Recognition and Sensing
Optically pure compounds similar to 2-[(2-Bromophenyl)amino]cyclohexan-1-ol have been utilized as chiral solvating agents for molecular recognition. These compounds facilitate the discrimination of isomers of acids, including α-substituted carboxylic acids, phosphoric acids, and unprotected amino acids through NMR or fluorescence spectroscopy. This method is beneficial for the quantitative determination of isomers in various practical applications, demonstrating the compound's potential in molecular recognition and sensing technologies Khanvilkar & Bedekar, 2018.
Synthesis of Complex Molecules
In the realm of synthetic chemistry, derivatives of this compound and related structures have been explored for their utility in the synthesis of complex organic molecules. For instance, the compound's analogs have been engaged in palladium-catalyzed carbonylation reactions, leading to the formation of quinoline-3-carboxylic esters and indol-2-acetic esters. These reactions showcase the compound's role in facilitating the synthesis of heterocyclic compounds, which are critical in the development of pharmaceuticals and other functional materials Gabriele et al., 2008.
Antioxidant and Enzymatic Inhibition Studies
Research has also delved into the biological activities of compounds structurally related to this compound. For example, a study on amino acid Schiff base ligands derived from similar structures has highlighted their antioxidant properties and selective inhibitory effects on xanthine oxidase. These findings indicate potential therapeutic applications, particularly in managing conditions associated with oxidative stress and enzymatic imbalances Ikram et al., 2015.
Asymmetric Synthesis and Catalysis
The stereocontrolled preparation of cyclohexane amino alcohols, using modified Mitsunobu reactions, points to another scientific application. These methodologies enable the selective introduction of amino groups into aliphatic systems, underpinning the synthesis of stereochemically complex frameworks. Such processes are foundational in asymmetric synthesis, contributing to the production of enantiomerically pure compounds critical in drug discovery and development Sammes & Thetford, 1989.
Propriétés
IUPAC Name |
2-(2-bromoanilino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHFUTFRKBIWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





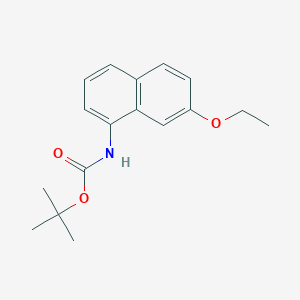

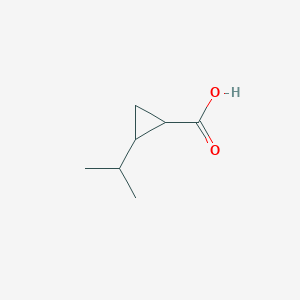
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
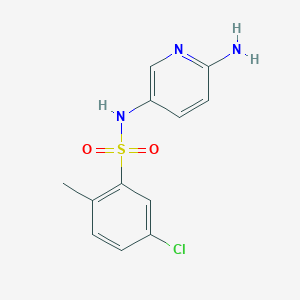
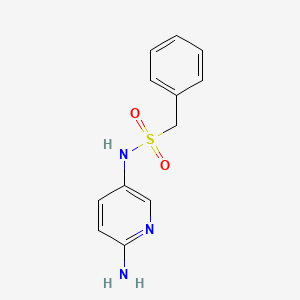
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
